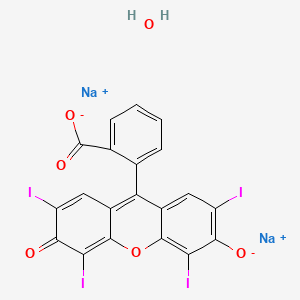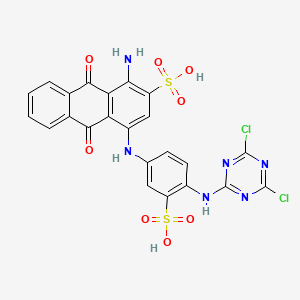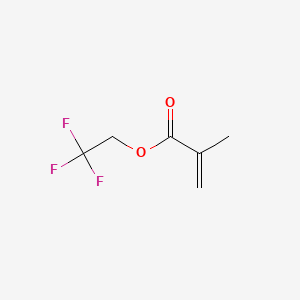
2,2,2-三氟乙基甲基丙烯酸酯
描述
2,2,2-Trifluoroethyl methacrylate is a chemical compound known for its unique properties, including chemical inertness, good wear resistance, and a low dielectric constant. It is a semifluorinated monomer that can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . This compound is widely used in various industrial applications due to its excellent chemical and physical properties.
科学研究应用
2,2,2-Trifluoroethyl methacrylate has numerous applications in scientific research and industry:
作用机制
Target of Action
2,2,2-Trifluoroethyl methacrylate, also known as TFEMA, is a semifluorinated monomer . Its primary targets are the surfaces it is applied to, such as optical fibers, contact lenses, and computer toner and carrier particles . It is used to improve the weather resistance, water resistance, and pollution resistance of these surfaces .
Mode of Action
2,2,2-Trifluoroethyl methacrylate interacts with its targets by forming a polymer layer on the surface . This polymer layer is formed through a process known as free radical polymerization . The polymer layer exhibits properties such as chemical inertness, good wear resistance, and a low dielectric constant .
Biochemical Pathways
The biochemical pathways involved in the action of 2,2,2-Trifluoroethyl methacrylate are primarily related to the polymerization process . The polymerization process involves the conversion of the monomer (2,2,2-Trifluoroethyl methacrylate) into a polymer. This process is initiated by free radicals, which are atoms, molecules, or ions with unpaired electrons .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a density of 1181 g/mL at 25 °C .
Result of Action
The result of the action of 2,2,2-Trifluoroethyl methacrylate is the formation of a protective polymer layer on the surface it is applied to . This polymer layer exhibits excellent water-repellent capacity, good gas permeability for oxygen, lower water absorption, and stain resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl methacrylate. Additionally, it is recommended that the compound be stored at a temperature between 2-8°C to maintain its stability .
生化分析
Biochemical Properties
2,2,2-Trifluoroethyl methacrylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group imparts unique properties that influence its interactions with biomolecules. For instance, it can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their structure and function . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
2,2,2-Trifluoroethyl methacrylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 2,2,2-Trifluoroethyl methacrylate involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2,2,2-Trifluoroethyl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethyl methacrylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,2,2-Trifluoroethyl methacrylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl methacrylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects can occur at high doses, including respiratory irritation, skin irritation, and other symptoms . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,2,2-Trifluoroethyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . These metabolic interactions can affect the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl methacrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the localization and distribution of 2,2,2-Trifluoroethyl methacrylate within cells, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl methacrylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . This localization can influence its activity and function, as it interacts with specific biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methacrylate can be synthesized through the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . The reaction typically involves the following steps:
- Methacryloyl chloride is added to a solution of 2,2,2-trifluoroethanol and triethylamine.
- The mixture is stirred at a controlled temperature to facilitate the esterification reaction.
- The resulting product is purified through distillation or other purification techniques to obtain high-purity 2,2,2-trifluoroethyl methacrylate.
Industrial Production Methods: In industrial settings, the production of 2,2,2-trifluoroethyl methacrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve additional steps such as solvent recovery and recycling to minimize waste and improve efficiency .
化学反应分析
Types of Reactions: 2,2,2-Trifluoroethyl methacrylate undergoes various chemical reactions, including:
Copolymerization: It can copolymerize with other monomers such as methyl acrylate to form copolymers with tailored properties.
Common Reagents and Conditions:
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization reaction.
Copolymerization: The reaction conditions, including temperature and solvent choice, are optimized based on the desired copolymer composition and properties.
Major Products:
Poly(2,2,2-trifluoroethyl methacrylate): A polymer with excellent chemical inertness and low dielectric constant.
Copolymers: Copolymers with varying properties depending on the comonomers used.
相似化合物的比较
- 2,2,2-Trifluoroethyl acrylate
- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- Methyl 2-(trifluoromethyl)acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
Comparison: 2,2,2-Trifluoroethyl methacrylate is unique due to its specific combination of the trifluoromethyl group and the methacrylate backbone, which imparts a balance of chemical inertness, low dielectric constant, and good wear resistance . This makes it particularly suitable for applications in protective coatings and advanced materials, where these properties are essential.
属性
IUPAC Name |
2,2,2-trifluoroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPMCIBUROOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54802-79-8 | |
| Record name | Trifluoroethyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059856 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
352-87-4, 54802-79-8 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,2-trifluoroethyl methacrylate (TFEMA)?
A1: The molecular formula of TFEMA is C6H7F3O2, and its molecular weight is 168.11 g/mol.
Q2: Are there any spectroscopic data available for the characterization of TFEMA and its polymers?
A2: Yes, several spectroscopic techniques have been employed to characterize TFEMA and its polymers. These include:
- FTIR Spectroscopy: Used to confirm the chemical composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and determine the degree of conversion in Bis-GMA hybrid composites containing TFEMA [].
- NMR Spectroscopy: Employed to determine the molar composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and study the solution properties of TFEMA-based block copolymers [].
- 13C NMR Spectroscopy: Used for detailed structural characterization of poly(TFEMA) and understanding its stereochemistry [].
Q3: How does the incorporation of TFEMA affect the properties of denture reline resins?
A3: The addition of TFEMA to denture reline resins based on isobutyl methacrylate (i-BMA) and 2-hydroxyethyl methacrylate (2-HEMA) has been shown to enhance their mechanical properties and durability. TFEMA improved the elasticity and stiffness of i-BMA-based resins, while reducing changes in dynamic mechanical properties over time for 2-HEMA-based resins. Additionally, TFEMA decreased water absorption and solubility, and increased the contact angle of the resins [].
Q4: What are the advantages of using TFEMA in the preparation of pressure-sensitive paint (PSP)?
A4: Incorporating TFEMA as a comonomer in the synthesis of dye-pendant copolymers for PSP applications offers significant advantages over simply mixing the dye with the polymer. TFEMA-containing copolymers exhibit a highly linear Stern–Volmer plot, indicating a more reliable oxygen-sensing property due to the covalent attachment of the dye to the polymer backbone [].
Q5: Can TFEMA enhance the performance of silicone rubber blends?
A5: Yes, incorporating 2,2,2-trifluoroethyl methacrylate grafted silicone rubber (MVQ-g-TFEMA) as a compatibilizer in fluororubber/silicone rubber blends leads to improved mechanical properties, oil resistance, and heat aging properties [].
Q6: How does TFEMA contribute to the development of low-dielectric constant (low-k) materials?
A6: Poly(TFEMA) exhibits a low dielectric constant, making it suitable for use in low-k dielectric applications. Studies have shown that organic polymers containing C-F bonds, like PFEMA, offer significant advantages in Cu/low-k interconnects compared to traditional spin-on glasses cured at low temperatures [].
Q7: How does TFEMA affect the surface properties of materials?
A7: TFEMA plays a crucial role in modifying surface wettability. For instance, incorporating TFEMA into latex films significantly enhances hydrophobicity []. Furthermore, asymmetrically superhydrophobic cotton fabrics have been fabricated using mist copolymerization of TFEMA with other monomers [].
Q8: Does TFEMA exhibit any notable catalytic properties?
A8: There is limited research available on the catalytic properties of TFEMA itself. The provided research papers primarily focus on its use as a monomer in polymerization reactions rather than a catalyst.
Q9: Have computational methods been used to study the reactions of TFEMA?
A9: Yes, computational chemistry has been employed to study the atmospheric photo-oxidation reactions of TFEMA with OH radicals and Cl atoms. Rate coefficients for these reactions were calculated computationally using Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) at different levels of theory [].
Q10: How do structural modifications of TFEMA affect its polymerization behavior?
A10: The structure of TFEMA significantly influences its polymerization behavior. For example, TFEMA exhibits different reactivity ratios compared to its acrylate analogue, 2,2,2-trifluoroethyl acrylate (TFEA), during copolymerization reactions. This difference can be attributed to the presence of the methyl group in TFEMA, which can affect the electron density and steric hindrance around the reactive double bond [, , ].
Q11: How does TFEMA influence the thermal stability of its copolymers?
A11: Incorporating TFEMA into copolymers can affect their thermal stability. For instance, poly(MATRIFE-co-FATRICE) copolymers, where MATRIFE is 2,2,2-trifluoroethyl methacrylate and FATRICE is 2,2,2-trichlororoethyl α-fluoroacrylate, exhibit satisfactory thermal stability, with decomposition temperatures ranging from 220 to 295 °C depending on the FATRICE content []. Similarly, poly(vinylidene cyanide-co-TFEMA) copolymer shows good thermal stability with major degradation occurring above 368 °C [].
Q12: How does TFEMA affect the stability of formulations containing it?
A12: The presence of TFEMA can impact the stability of formulations. For example, adhesive resins based on TFEMA-poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)/TBBO exhibit higher water sorption compared to their non-fluorinated counterparts, MMA-PMMA/TBBO, due to phase separation [].
Q13: What is the environmental impact of TFEMA and its degradation?
A29: While the provided research mainly focuses on material properties and applications, one study investigates the atmospheric photo-oxidation of TFEMA by OH radicals and Cl atoms []. This information is crucial in understanding the fate and persistence of TFEMA in the environment. Further research is needed to fully assess the ecotoxicological effects and develop strategies to mitigate any potential negative impacts.
Q14: How does the presence of TFEMA influence the solubility of its copolymers?
A30: The incorporation of TFEMA into copolymers can significantly affect their solubility. For example, studies on amphiphilic block copolymers containing TFEMA have shown that the choice of solvent plays a crucial role in the formation of assemblies in solution []. The relatively high glass transition temperature of TFEMA-based polymers can also influence their solubility and self-assembly behavior [].
Q15: Are there any alternatives to TFEMA in specific applications?
A15: Yes, several alternatives to TFEMA exist depending on the specific application. For instance:
- Pressure-sensitive paint (PSP): Other luminescent molecules and polymers can be used in PSP applications depending on the desired oxygen sensitivity and spectral range [].
- Denture reline resins: Alternative monomers like methyl methacrylate (MMA) and ethyl methacrylate (EMA) are commonly used in denture reline resins [].
- Low-k dielectrics: Materials such as poly(methyl methacrylate) (PMMA), polyhedral oligomeric silsesquioxane (POSS)-based copolymers, and poly(dimethyl-siloxane) (PDMS) are considered alternatives to TFEMA in low-k dielectric applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


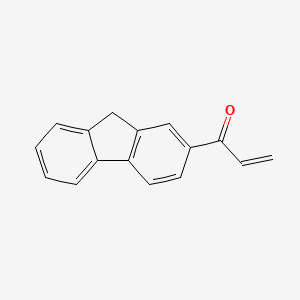
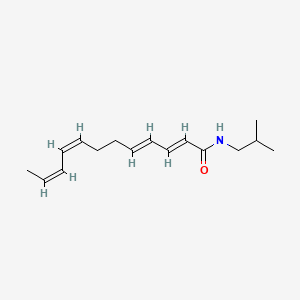

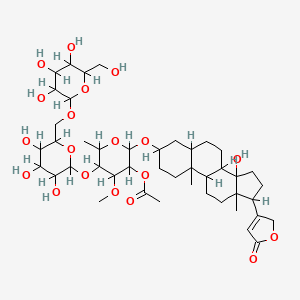
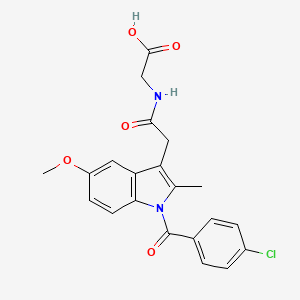
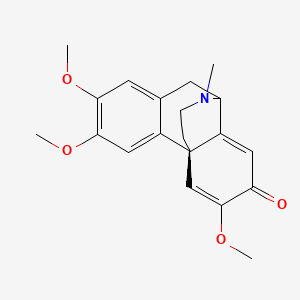
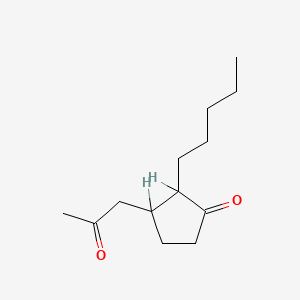
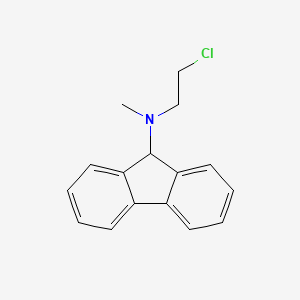
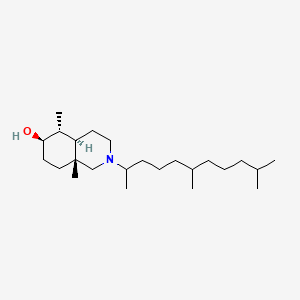
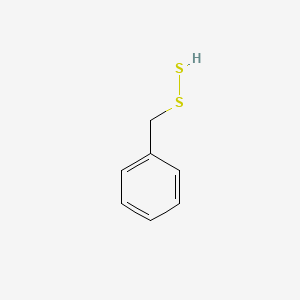
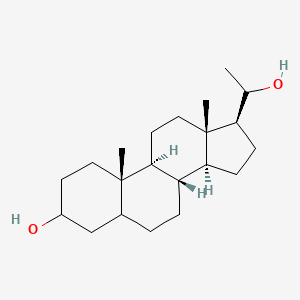
![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)
